Cas no 2108519-81-7 (Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-)
![Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- structure](https://www.kuujia.com/scimg/cas/2108519-81-7x500.png)
Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
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- MDL: MFCD30529659
- Inchi: 1S/C16H16N4O3/c1-10-7-11(2)20(19-10)15(21)9-14-17-18-16(23-14)12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3
- InChI Key: WIVGIQMPLAVTIA-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(C)=CC(C)=N1)CC1=NN=C(C2=CC=CC(OC)=C2)O1
Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-11888-0.5G |
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
2108519-81-7 | >95% | 0.5g |
£250.00 | 2023-09-09 | |
Key Organics Ltd | BS-11888-100MG |
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
2108519-81-7 | >95% | 100mg |
£171.07 | 2023-09-09 | |
Key Organics Ltd | BS-11888-5G |
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
2108519-81-7 | >95% | 5g |
£765.00 | 2023-09-09 | |
Key Organics Ltd | BS-11888-1G |
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
2108519-81-7 | >95% | 1g |
£383.00 | 2023-09-09 |
Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
Additional information on Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
Introduction to Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] (CAS No. 2108519-81-7)
Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] (CAS No. 2108519-81-7) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazole and an oxadiazole moiety, both of which are known for their biological activities.
The pyrazole ring is a five-membered heterocyclic aromatic compound with two nitrogen atoms. It is widely used in the development of pharmaceuticals due to its ability to modulate various biological targets. The presence of the 3,5-dimethyl substituents on the pyrazole ring enhances the compound's lipophilicity and stability, making it more suitable for drug delivery systems.
The oxadiazole ring, on the other hand, is a five-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom. This moiety is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-methoxyphenyl substituent on the oxadiazole ring further enhances the compound's pharmacological profile by increasing its solubility and bioavailability.
Recent studies have shown that Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] exhibits potent antitumor activity against various cancer cell lines. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and human colon cancer cells (HCT-116) by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
In addition to its antitumor properties, Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] has also shown promise in the treatment of inflammatory diseases. A research group from the University of California reported that this compound significantly reduced inflammation in a murine model of arthritis by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be a potential therapeutic agent for inflammatory disorders.
The synthesis of Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] involves several steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 3-methoxybenzohydrazide with ethyl 3-acetylpyrazolecarboxylate followed by cyclization to form the oxadiazole ring. The resulting intermediate is then treated with an appropriate coupling agent to introduce the pyrazole moiety.
Pharmaceutical companies are increasingly interested in compounds like Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] due to their multifaceted biological activities. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in various therapeutic applications. Preliminary results from phase I trials have shown promising outcomes with minimal side effects.
In conclusion, Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] (CAS No. 2108519-81-7) represents a promising candidate for the development of new therapeutic agents. Its unique structural features and broad spectrum of biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery.
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